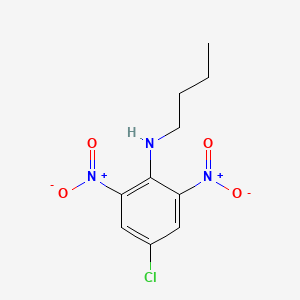![molecular formula C15H32O4Si B14581131 Diethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane CAS No. 61094-91-5](/img/structure/B14581131.png)
Diethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane is a complex organosilicon compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane typically involves multiple steps. One common approach is the reaction of diethylmethylsilane with a suitable epoxide, such as 3-methoxy-2-[(oxiran-2-yl)methoxy]propyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Diethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can target the methoxy groups, converting them into hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or oxirane groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of new organosilicon compounds with different functional groups.
Scientific Research Applications
Diethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Diethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane involves interactions with various molecular targets. The oxirane group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity can be harnessed in various applications, such as drug delivery, where the compound can form stable complexes with therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- Diethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)ethylsilane
- Diethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)propylsilane
Uniqueness
Diethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both methoxy and oxirane groups allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61094-91-5 |
|---|---|
Molecular Formula |
C15H32O4Si |
Molecular Weight |
304.50 g/mol |
IUPAC Name |
diethyl-[3-[3-methoxy-2-(oxiran-2-ylmethoxy)propoxy]propyl]-methylsilane |
InChI |
InChI=1S/C15H32O4Si/c1-5-20(4,6-2)9-7-8-17-11-14(10-16-3)18-12-15-13-19-15/h14-15H,5-13H2,1-4H3 |
InChI Key |
DFQXLLDODQFRLB-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CC)CCCOCC(COC)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


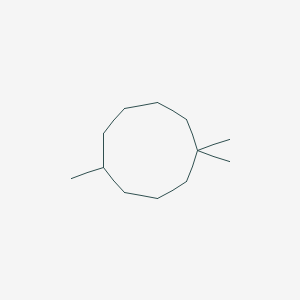
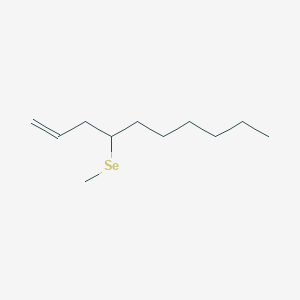
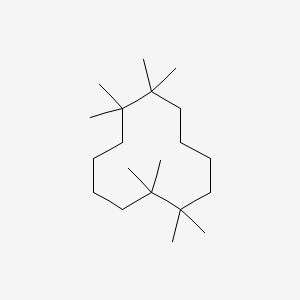
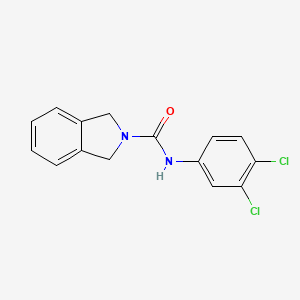
![4-(2-Phenylethenyl)-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14581087.png)
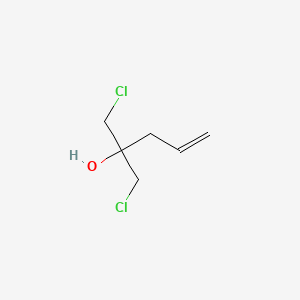
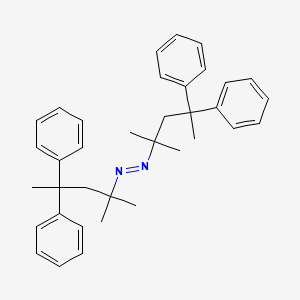
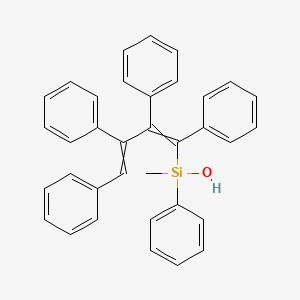
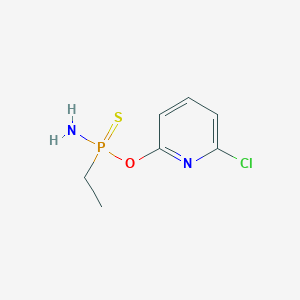
![Bis[5-(methoxymethoxy)-2-nitrophenyl]trisulfane](/img/structure/B14581126.png)
![3-Methyl-4-[2,2,2-trichloro-1-(2,4-dimethylphenyl)ethyl]benzoic acid](/img/structure/B14581128.png)
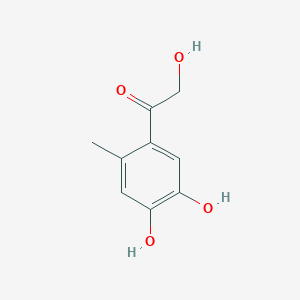
![2(1H)-Pyrimidinone, 4-[(dimethylamino)methyl]-1,3-diethyltetrahydro-](/img/structure/B14581141.png)
